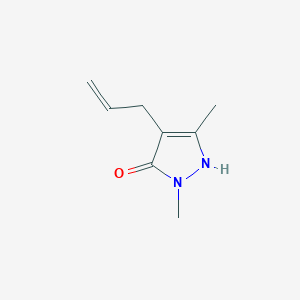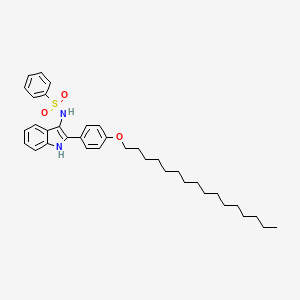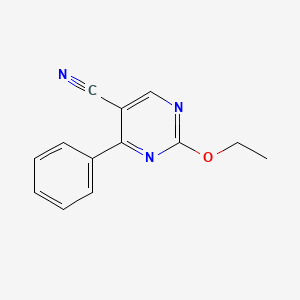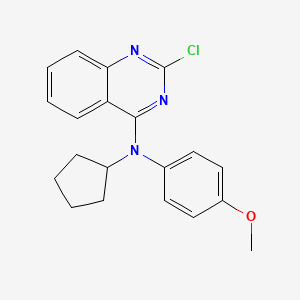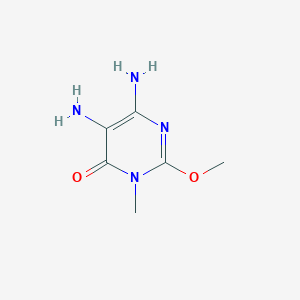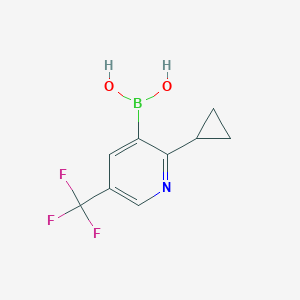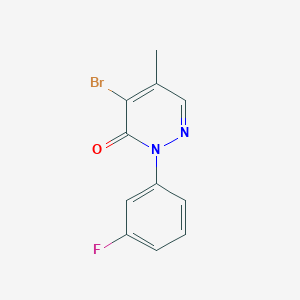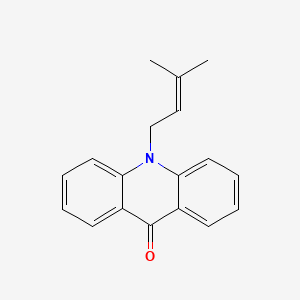
9(10H)-Acridinone, 10-(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one: is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This particular compound features a unique structure with a 3-methylbut-2-en-1-yl substituent at the 10th position of the acridin-9(10H)-one core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and 3-methylbut-2-en-1-yl halides.
Alkylation Reaction: The key step involves the alkylation of the acridine derivative with the 3-methylbut-2-en-1-yl halide under basic conditions. Common bases used include potassium carbonate or sodium hydride.
Cyclization: The intermediate product undergoes cyclization to form the acridin-9(10H)-one core. This step may require the use of a catalyst such as palladium or copper.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Acridine N-oxides.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
科学研究应用
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex acridine derivatives with potential biological activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: Researchers investigate its interactions with biomolecules such as proteins and nucleic acids to understand its mechanism of action.
作用机制
The mechanism of action of 10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one involves:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets: The primary molecular targets include DNA and topoisomerase enzymes, but it may also interact with other cellular proteins involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-aminoacridine: Known for its antimicrobial properties.
Acriflavine: Used as an antiseptic and in biological staining.
Uniqueness
10-(3-methylbut-2-en-1-yl)acridin-9(10H)-one is unique due to its specific substituent at the 10th position, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with DNA and proteins, making it a valuable compound for research in medicinal chemistry and materials science.
属性
CAS 编号 |
102939-98-0 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC 名称 |
10-(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C18H17NO/c1-13(2)11-12-19-16-9-5-3-7-14(16)18(20)15-8-4-6-10-17(15)19/h3-11H,12H2,1-2H3 |
InChI 键 |
GQVPCRCVTBFZMG-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


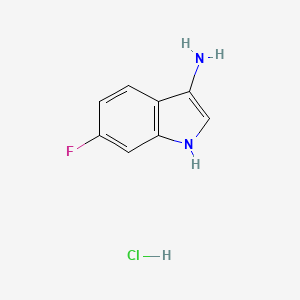
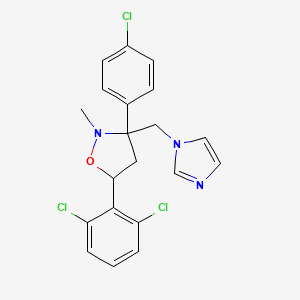
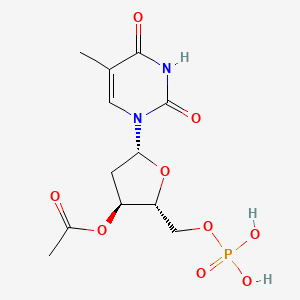
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
